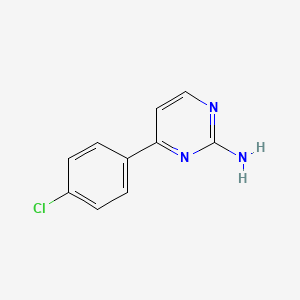
2-(Chloromethyl)-1,3,4-oxadiazole
描述
2-(Chloromethyl)-1,3,4-oxadiazole is a heterocyclic organic compound characterized by a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with chloroacetic acid derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 2-(Chloromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted oxadiazoles.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to yield corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include substituted oxadiazoles, oxadiazole N-oxides, and amines, which have various applications in pharmaceuticals and materials science .
科学研究应用
2-(Chloromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Chloromethyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
2-(Chloromethyl)-1,3,4-thiadiazole: Similar in structure but contains sulfur instead of oxygen, leading to different reactivity and biological activities.
2-(Chloromethyl)-1,3,4-triazole: Contains an additional nitrogen atom, which can influence its chemical properties and applications.
Uniqueness: 2-(Chloromethyl)-1,3,4-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
属性
IUPAC Name |
2-(chloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3-6-5-2-7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGOXMFAGHVQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372732 | |
| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73315-63-6 | |
| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(chloromethyl)-1,3,4-oxadiazoles useful in organic synthesis?
A: The key feature is the reactive chloromethyl group (-CH2Cl) present in these molecules. This group makes them excellent starting materials for further chemical transformations. [, ]
Q2: Can you provide an example of a specific synthesis utilizing 2-(chloromethyl)-1,3,4-oxadiazoles?
A: Research demonstrates the synthesis of new thiadiazolyl 3(2H)-pyridazinones compounds using 2-(chloromethyl)-1,3,4-oxadiazoles as a key reagent. Specifically, 2-tert-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinones were reacted with various 5-aryl-2-chloromethyl-(1,3,4)-oxadiazoles. []
Q3: What are the common methods for preparing 2-(chloromethyl)-1,3,4-oxadiazoles?
A: A frequent approach involves the use of phosphorus oxychloride (POCl3) to cyclize N-acyl-N’-(2-benzothiazolylthioacetyl)hydrazines. Another method utilizes commercially available acylhydrazides as starting materials. These are reacted with 1-chloro-2,2,2-trimethoxyethane under microwave irradiation to directly yield the desired 2-(chloromethyl)-1,3,4-oxadiazoles. [, ]
Q4: Has the biological activity of compounds derived from 2-(chloromethyl)-1,3,4-oxadiazoles been investigated?
A: Yes, studies show that some thiadiazolyl 3(2H)-pyridazinones synthesized from 2-(chloromethyl)-1,3,4-oxadiazoles display notable insecticidal activity against the insect Pseudaletia separata Walker. In particular, compound 3b showed significant potency with an EC50 value of 21 mg/L. []
Q5: Are there other applications of 2-(chloromethyl)-1,3,4-oxadiazoles beyond the examples already mentioned?
A: Research shows that 2-(chloromethyl)-1,3,4-oxadiazoles react with 2-mercaptobenzothiazole in the presence of sodium methoxide. This reaction allows for the introduction of a benzothiazolylthiol group onto the oxadiazole ring, further expanding the structural diversity accessible from these versatile building blocks. []
Q6: How do researchers confirm the structure of newly synthesized 2-(chloromethyl)-1,3,4-oxadiazole derivatives?
A: A combination of techniques is employed. These include nuclear magnetic resonance spectroscopy (1H NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm the identity and purity of the synthesized compounds. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


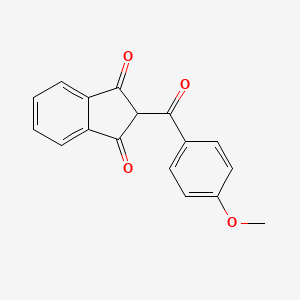
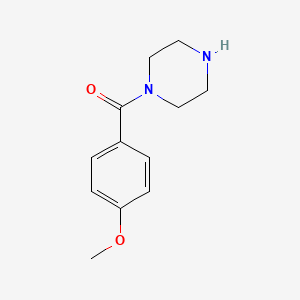
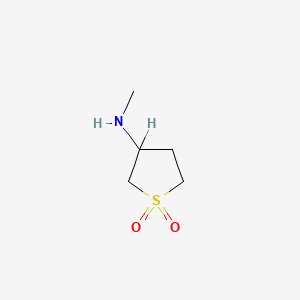
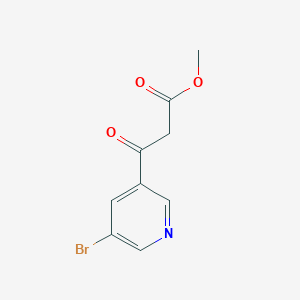


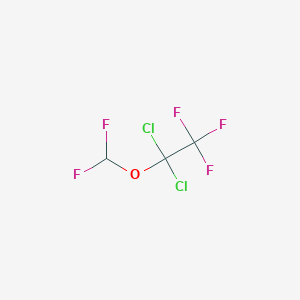

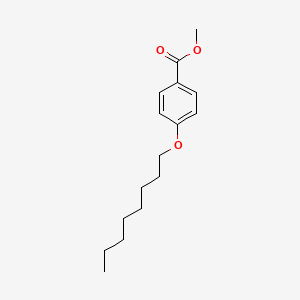
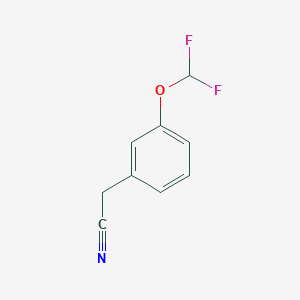
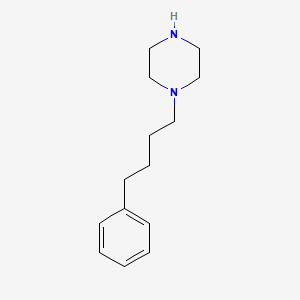
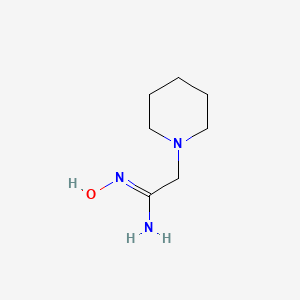
![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)
